2-(4-Bromophenyl)propan-1-ol

Description

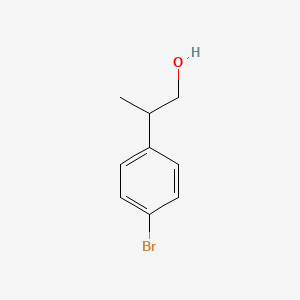

2-(4-Bromophenyl)propan-1-ol is a brominated aromatic alcohol characterized by a hydroxyl group (-OH) attached to the second carbon of a propane chain linked to a 4-bromophenyl ring. This compound is synthesized via an iron-catalyzed borrowing hydrogen β-C(sp³)-methylation reaction starting from 2-(4-bromophenyl)ethan-1-ol, yielding a colorless oil with a 68% isolated yield . Key physical properties include a retention factor (Rf) of 0.60 in 50% ethyl acetate/hexanes and distinctive infrared (IR) absorption bands at 3321 cm⁻¹ (O-H stretch), 2963 cm⁻¹ (C-H sp³), and 1487 cm⁻¹ (C-Br vibration) . Its molecular formula is C₉H₁₁BrO, with a molecular weight of 215.09 g/mol, consistent with related positional isomers .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLUPCQYFPVVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromophenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2-(4-bromophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the bromination of phenylpropanol using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is conducted in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(4-bromophenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reduction of the compound can yield 2-(4-bromophenyl)propan-1-amine when treated with reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 2-(4-Bromophenyl)propan-1-one.

Reduction: 2-(4-Bromophenyl)propan-1-amine.

Substitution: 2-(4-Methoxyphenyl)propan-1-ol.

Scientific Research Applications

2-(4-Bromophenyl)propan-1-ol is utilized in various scientific research fields, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is employed in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity and selectivity towards biological targets. Additionally, the propanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Differences :

- Solubility : The hydroxyl group’s position influences hydrogen-bonding capacity and solubility. 3-(4-Bromophenyl)propan-1-ol’s terminal -OH may enhance water solubility compared to the internal -OH in the target compound.

- Synthetic Utility : 1-(4-Bromophenyl)propan-1-ol is a key intermediate for oxadiazole derivatives with demonstrated anti-inflammatory activity , while this compound serves as a substrate for catalytic methylation reactions .

Branched Analogs

Branched analogs introduce methyl groups, modifying steric and electronic properties:

Key Differences :

- Reactivity : Branched analogs like 2-(4-Bromophenyl)-2-methylpropan-1-ol exhibit reduced reactivity in esterification due to steric hindrance .

- Phase Behavior : Tertiary alcohols (e.g., 1-(4-Bromophenyl)-2-methylpropan-2-ol) have lower melting points than primary alcohols .

Fluorinated Derivatives

Fluorination at the propane chain enhances lipophilicity and metabolic stability:

| Compound Name | CAS No. | Molecular Formula | Key Properties |

|---|---|---|---|

| 1-(4-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-ol | 305043-57-7 | C₉H₆BrF₅O | High lipophilicity; potential use in agrochemicals and pharmaceuticals |

Key Differences :

- Stability: Fluorination increases resistance to oxidative degradation compared to non-fluorinated analogs.

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

Table 2: Anti-Inflammatory Activity of Derivatives

| Derivative Structure | Anti-Inflammatory Activity (%) | Reference Standard (Indomethacin) |

|---|---|---|

| 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | 59.5 | 64.3 |

| 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | 61.9 | 64.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.